![molecular formula C15H15Cl2NO3 B2994639 4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol CAS No. 1036589-24-8](/img/structure/B2994639.png)
4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol
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Description
“4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H15Cl2NO3 and a molecular weight of 328.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a chlorine atom and an amino-methyl group attached to it. The amino-methyl group is further linked to a 2,4-dimethoxyphenyl group with another chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 328.19 and a molecular formula of C15H15Cl2NO3 . Other properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
- Application : Scientists have explored how this compound binds to proteins, particularly bovine serum albumin (BSA). Such studies provide insights into drug delivery and protein-drug interactions .
- Application : Researchers have examined sonochemical degradation of 2-chloro-5-methylphenol in aqueous solutions using TiO2 and H2O2. This compound’s behavior under ultrasonic conditions sheds light on its environmental fate .
- Application : 4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol serves as a building block. For instance, it participates in the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene .
Protein Binding Studies
Environmental Degradation
Synthetic Chemistry
properties
IUPAC Name |
4-chloro-2-[(5-chloro-2,4-dimethoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-20-14-7-15(21-2)12(6-11(14)17)18-8-9-5-10(16)3-4-13(9)19/h3-7,18-19H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFHWCPRAOUMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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